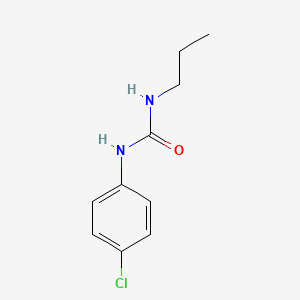

1-(4-Chlorophenyl)-3-propylurea

Description

Overview of Urea (B33335) Scaffold Significance in Chemical Biology and Medicinal Chemistry

The urea functional group is considered a "privileged scaffold" in medicinal chemistry. frontiersin.org This status is primarily due to its exceptional ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. nih.govnih.gov The urea moiety contains two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to establish multiple, specific interactions within a protein's binding site. nih.govnih.gov This capacity for strong and directional bonding is crucial for achieving high potency and selectivity in drug candidates. nih.gov

Beyond its direct interaction with protein targets, the incorporation of a urea group can also fine-tune essential drug-like properties. acs.orgnih.govresearchgate.net These properties include aqueous solubility and membrane permeability, which are critical for a compound's pharmacokinetic profile. nih.govresearchgate.net The versatility of the urea scaffold allows for extensive chemical modification, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds. frontiersin.org As a result, the urea structure is a key component in a wide array of clinically approved drugs, including treatments for cancer, HIV, and diabetes. nih.govfrontiersin.orgnih.gov

Historical Context of Substituted Urea Research in Preclinical Investigations

The journey of substituted ureas in preclinical research began not long after the dawn of modern organic chemistry. One of the earliest examples of a urea derivative developed as a medicinal agent was a colorless compound derived from trypan red by Bayer's laboratories in Germany. nih.govacs.org This early work demonstrated the potential of urea-based structures to exhibit potent biological activity, in this case, against trypanosomal parasites. nih.govacs.org

This initial success spurred further optimization, leading to the discovery of Suramin, a potent antitrypanosomal agent that is still used for early-stage human sleeping sickness. nih.govacs.org In the decades that followed, the synthetic versatility of ureas was exploited to create vast libraries of compounds for preclinical screening. frontiersin.org Researchers discovered that by modifying the substituents on the urea nitrogen atoms, they could systematically alter the biological activity of the molecules. This led to the identification of urea derivatives with a wide range of pharmacological properties, including anticancer, antibacterial, anticonvulsant, and antiviral activities. nih.govresearchgate.netmdpi.com The development of kinase inhibitors like Sorafenib, which features a central diaryl-urea core, highlights the enduring importance of this scaffold in modern oncology research. frontiersin.orgnih.gov

Rationale for Investigating 1-(4-Chlorophenyl)-3-propylurea within Contemporary Drug Discovery Paradigms

The specific investigation of 1-(4-Chlorophenyl)-3-propylurea is driven by the established success of substituted ureas and the unique properties imparted by its constituent groups. The compound, with the chemical formula C₁₀H₁₃ClN₂O, features a 4-chlorophenyl group and a propyl group attached to the urea core. evitachem.comsigmaaldrich.com These substituents are known to influence its chemical properties and biological activity. evitachem.com

The rationale for its study in contemporary drug discovery can be broken down into several key areas:

Bioisosteric Replacement and SAR Studies: The 4-chlorophenyl group is a common substituent in medicinal chemistry, often used to explore the effects of halogen bonding and lipophilicity on target engagement. The propyl group provides a simple alkyl chain that can probe hydrophobic pockets within a binding site. Researchers investigate compounds like this to build detailed structure-activity relationship (SAR) models.

Potential as a Biological Pathway Modulator: As a urea derivative, 1-(4-Chlorophenyl)-3-propylurea is a candidate for interacting with various enzymes or receptors. evitachem.com Structurally similar compounds have been explored as inhibitors of enzymes involved in metabolic pathways. evitachem.com Its specific substitution pattern makes it a target for screening in assays for various therapeutic areas, potentially as an antagonist or inhibitor. evitachem.com

Applications in Agrochemical Research: Beyond pharmaceuticals, urea derivatives are significant in agricultural chemistry. 1-(4-Chlorophenyl)-3-propylurea has been identified as a potential insect growth regulator, likely acting by interfering with hormonal processes essential for insect development. evitachem.com

Synthetic Intermediate: The compound serves as a valuable building block in synthetic chemistry. evitachem.com The reactivity of the urea moiety and the potential for substitution on the phenyl ring allow it to be used as a starting material for creating more complex and potentially more potent molecules. evitachem.com

Given the proven track record of the urea scaffold, the specific structural features of 1-(4-Chlorophenyl)-3-propylurea make it a logical and compelling subject for continued preclinical investigation across multiple scientific disciplines. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHMWYYUJMHIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296483 | |

| Record name | 1-(4-chlorophenyl)-3-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-64-5 | |

| Record name | N-(4-Chlorophenyl)-N′-propylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13208-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109558 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013208645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC109558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-3-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13208-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenyl 3 Propylurea

Established Synthetic Routes to 1-(4-Chlorophenyl)-3-propylurea

The formation of the urea (B33335) linkage in 1-(4-chlorophenyl)-3-propylurea can be achieved through both traditional and more contemporary, efficient methods.

Conventional Multistep Synthetic Approaches

The most conventional and widely employed method for the synthesis of 1-(4-chlorophenyl)-3-propylurea involves the reaction of 4-chlorophenyl isocyanate with propylamine (B44156). This reaction is a nucleophilic addition of the primary amine to the highly electrophilic isocyanate group and typically proceeds with high yield and selectivity. wikipedia.orgsigmaaldrich.com

The synthesis can be considered a two-step process when starting from 4-chloroaniline (B138754). In the first step, 4-chloroaniline is treated with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) to generate the key intermediate, 4-chlorophenyl isocyanate. asianpubs.orgnih.govgoogle.com This isocyanate is then reacted with propylamine in a suitable solvent, such as a non-protic organic solvent, to afford the final product, 1-(4-chlorophenyl)-3-propylurea. The reaction is generally exothermic and proceeds readily at or below room temperature.

Table 1: Conventional Synthesis of 1-(4-Chlorophenyl)-3-propylurea

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Chloroaniline | Phosgene (or equivalent) | 4-Chlorophenyl isocyanate |

| 2 | 4-Chlorophenyl isocyanate, Propylamine | Aprotic solvent | 1-(4-Chlorophenyl)-3-propylurea |

Expedited and Atom-Economical Synthesis Strategies

In a move towards greener and more efficient chemical processes, several expedited and atom-economical strategies for the synthesis of N-substituted ureas, including 1-(4-chlorophenyl)-3-propylurea, have been developed.

One notable approach involves the catalyst-free synthesis of N-substituted ureas in water. rsc.orgrsc.org This method utilizes the reaction of an amine hydrochloride with an alkali metal cyanate (B1221674) in an aqueous medium. For the synthesis of 1-(4-chlorophenyl)-3-propylurea, this would involve the reaction of 4-chloroaniline hydrochloride with potassium cyanate to form an in-situ generated isocyanate, which then reacts with propylamine. This method avoids the use of hazardous phosgene and organic solvents, with water being the only byproduct, thus exhibiting high atom economy. organic-chemistry.orgconsensus.app

Another strategy bypasses the use of isocyanates altogether by employing carbamates as intermediates. thieme-connect.com For instance, a suitable N-aryl carbamate (B1207046) can be reacted with propylamine under basic conditions to yield 1-(4-chlorophenyl)-3-propylurea. This approach is considered safer and more environmentally benign than the traditional isocyanate route.

Catalytic methods have also been explored. For example, the palladium-catalyzed C-N cross-coupling of an aryl halide, a urea, and an amine can be employed for the synthesis of unsymmetrical ureas. While not a direct route to 1-(4-chlorophenyl)-3-propylurea, the principles could be adapted.

Precursor Chemistry and Intermediate Derivatization in the Synthesis of 1-(4-Chlorophenyl)-3-propylurea

The primary precursors for the synthesis of 1-(4-chlorophenyl)-3-propylurea are a derivative of 4-chloroaniline and a source of the propylamino group.

The key intermediate derived from 4-chloroaniline is 4-chlorophenyl isocyanate. sigmaaldrich.comnih.gov This highly reactive electrophile is central to the most common synthetic route. Its preparation from 4-chloroaniline and phosgene or a phosgene substitute is a well-established industrial process. asianpubs.orggoogle.com The isocyanate group's reactivity is driven by the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring.

The second precursor, propylamine, is a readily available primary aliphatic amine. Its nucleophilic character, owing to the lone pair of electrons on the nitrogen atom, allows for the efficient addition to the isocyanate.

While derivatization of the final product is more common, in principle, the precursors could be modified prior to the urea formation step to generate a library of analogs. For instance, substituted 4-chloroanilines could be used to introduce additional functional groups onto the aromatic ring of the final product.

Functional Group Interconversions and Strategic Chemical Modifications of 1-(4-Chlorophenyl)-3-propylurea for Analog Generation

Once 1-(4-chlorophenyl)-3-propylurea is synthesized, it can serve as a scaffold for further chemical modifications to generate a diverse range of analogs. These modifications can be targeted at either the aliphatic propyl chain or the aromatic chlorophenyl ring.

Strategies for Modifying the Aliphatic Propyl Chain

Modification of the n-propyl chain can be achieved through various synthetic strategies. While direct functionalization of the saturated alkyl chain can be challenging, several approaches can be considered for generating analogs with modified propyl groups.

One strategy involves the synthesis of analogs with varying alkyl chain lengths. researchgate.netnih.gov By replacing propylamine with other primary alkylamines (e.g., ethylamine, butylamine) in the initial synthesis, a series of N-alkyl analogs can be readily prepared. This allows for the systematic investigation of the effect of chain length on the compound's properties. researchgate.netnih.gov

Another approach involves the use of functionalized propylamines in the initial synthesis. For example, using 3-aminopropan-1-ol would introduce a hydroxyl group at the terminus of the propyl chain, which could then be further derivatized through esterification or etherification.

Direct functionalization of the propyl chain in the pre-formed 1-(4-chlorophenyl)-3-propylurea is less common but could potentially be achieved through radical halogenation followed by nucleophilic substitution, although selectivity might be an issue.

Derivatization Approaches on the Aromatic Chlorophenyl Ring

The chlorophenyl ring of 1-(4-chlorophenyl)-3-propylurea is amenable to various derivatization reactions, primarily through electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The urea moiety is an activating, ortho-, para-directing group due to the lone pairs on the nitrogen atom adjacent to the ring, which can be delocalized into the ring, stabilizing the arenium ion intermediate. wikipedia.orglibretexts.org The chlorine atom is a deactivating but also ortho-, para-directing group. wikipedia.org The interplay of these two substituents will direct incoming electrophiles. Given that the para position is occupied by the chlorine atom, electrophilic substitution is most likely to occur at the positions ortho to the urea group (positions 2 and 6). Typical electrophilic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. masterorganicchemistry.comyoutube.com

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst to introduce another halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups, although these reactions might be complicated by the presence of the urea functionality.

Table 2: Potential Electrophilic Aromatic Substitution Sites on 1-(4-Chlorophenyl)-3-propylurea

| Position | Directing Effect of -NHCONH(propyl) | Directing Effect of -Cl | Overall Likelihood of Substitution |

| 2 | Ortho (Activating) | Ortho (Deactivating) | Favorable |

| 3 | Meta (Deactivating) | Meta (Deactivating) | Unfavorable |

| 5 | Meta (Deactivating) | Meta (Deactivating) | Unfavorable |

| 6 | Ortho (Activating) | Ortho (Deactivating) | Favorable |

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing urea group and the chlorine atom can activate the ring towards nucleophilic aromatic substitution (SNAᵣ), although this typically requires strong electron-withdrawing groups ortho and/or para to the leaving group. libretexts.orgpressbooks.pub In the case of 1-(4-chlorophenyl)-3-propylurea, the chlorine atom itself could potentially be displaced by a strong nucleophile under forcing conditions. The urea group, particularly its carbonyl oxygen, can help to stabilize the negative charge in the Meisenheimer complex intermediate, especially if the attack occurs at the ipso-carbon. libretexts.orgpressbooks.pub

Urea Moiety Functionalization and Ring Systems Formation

The functionalization of the urea moiety in 1-(4-Chlorophenyl)-3-propylurea is a key step in the synthesis of more complex heterocyclic structures. The nitrogen atoms of the urea can act as nucleophiles, enabling reactions with various electrophiles to form intermediates that can subsequently undergo cyclization. These transformations are pivotal in constructing a diverse range of ring systems.

One common strategy involves the reaction of 1-(4-Chlorophenyl)-3-propylurea with bifunctional compounds, such as β-dicarbonyl compounds or their derivatives. These reactions typically proceed via a condensation mechanism, where the urea nitrogens attack the carbonyl carbons of the reaction partner, followed by a dehydration step to form the heterocyclic ring.

Another approach is the intramolecular cyclization of a suitably modified 1-(4-Chlorophenyl)-3-propylurea derivative. This involves first introducing a reactive functional group onto the propyl chain, which can then react with one of the urea nitrogens to form a new ring.

The following subsections detail specific examples of ring system formation from 1-(4-Chlorophenyl)-3-propylurea.

Formation of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine rings from urea derivatives is a well-established and versatile reaction. By reacting 1-(4-Chlorophenyl)-3-propylurea with β-dicarbonyl compounds, substituted pyrimidines can be obtained. A classic example of this type of reaction is the condensation with ethyl acetoacetate. wordpress.com In this reaction, the urea first adds to one of the carbonyl groups of the ethyl acetoacetate, followed by an intramolecular condensation and dehydration to yield a substituted uracil (B121893) derivative.

The general reaction involves the treatment of the 1-aryl-3-alkylurea with a β-dicarbonyl compound in the presence of a base or acid catalyst, often with heating. The nature of the substituent on the resulting pyrimidine ring is determined by the specific β-dicarbonyl compound used.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-propylurea | Ethyl acetoacetate | Base catalyst (e.g., NaOEt), Ethanol, Reflux | 1-(4-Chlorophenyl)-3-propyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

| 1-(4-Chlorophenyl)-3-propylurea | Acetylacetone | Acid catalyst (e.g., H+), Toluene, Reflux | 1-(4-Chlorophenyl)-3-propyl-4,6-dimethylpyrimidin-2(1H)-one |

Formation of Barbiturate (B1230296) Derivatives

Barbiturates, or derivatives of barbituric acid, are another important class of heterocyclic compounds that can be synthesized from ureas. The condensation reaction of a urea with a malonic acid derivative, typically in the presence of a strong base, is the most common method for their preparation. researchgate.netirapa.orgwikipedia.org

For 1-(4-Chlorophenyl)-3-propylurea, reaction with diethyl malonate in the presence of a base like sodium ethoxide would be expected to yield a 1-(4-chlorophenyl)-3-propylbarbituric acid. The substituents at the 5-position of the barbiturate ring can be varied by using appropriately substituted malonic esters.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-propylurea | Diethyl malonate | Sodium ethoxide, Ethanol, Reflux | 1-(4-Chlorophenyl)-3-propylbarbituric acid |

| 1-(4-Chlorophenyl)-3-propylurea | Diethyl ethylmalonate | Sodium ethoxide, Ethanol, Reflux | 1-(4-Chlorophenyl)-5-ethyl-3-propylbarbituric acid |

Intramolecular Cyclization to Form Oxazoline Derivatives

Intramolecular cyclization offers a pathway to various heterocyclic systems, including oxazolines. This can be achieved by first functionalizing the propyl group of 1-(4-Chlorophenyl)-3-propylurea. For instance, introduction of a leaving group, such as a halogen, at the 2-position of the propyl chain would create a precursor for an intramolecular nucleophilic substitution.

A study on the intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas has shown that these compounds can cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.govulaval.ca By analogy, if 1-(4-Chlorophenyl)-3-(2-chloropropyl)urea were synthesized, it would be expected to undergo a similar intramolecular cyclization, likely promoted by a base, to yield the corresponding N-(4-chlorophenyl)-5-methyl-4,5-dihydrooxazol-2-amine. The reaction proceeds via the nucleophilic attack of the urea oxygen on the carbon bearing the chlorine atom.

| Reactant | Conditions | Product |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-chloropropyl)urea | Base (e.g., NaH), Aprotic solvent (e.g., THF) | N-(4-Chlorophenyl)-5-methyl-4,5-dihydrooxazol-2-amine |

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 3 Propylurea and Its Analogs

Elucidation of Key Pharmacophoric Features within the 1-(4-Chlorophenyl)-3-propylurea Scaffold

The 1-(4-Chlorophenyl)-3-propylurea scaffold possesses distinct pharmacophoric features that are crucial for its molecular interactions and biological effects. A pharmacophore model for this class of compounds typically includes a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region. nih.gov The urea (B33335) moiety is central to the pharmacophore, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. These features enable the molecule to form key interactions with biological targets.

Impact of Substituent Variations on Preclinical In Vitro Biological Activity Profiles

The biological activity of 1-(4-Chlorophenyl)-3-propylurea analogs can be significantly modulated by altering the substituents on both the aromatic ring and the aliphatic chain. These modifications influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its binding affinity and efficacy.

Electronic Effects of Aromatic Substituents on Molecular Interactions

The electronic nature of substituents on the phenyl ring plays a pivotal role in the biological activity of these compounds. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring and the acidity of the N-H protons of the urea moiety, thereby influencing hydrogen bonding interactions.

Studies on analogous aromatic urea compounds have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance biological activity. nih.gov For instance, in a series of related urea derivatives, analogs with electron-withdrawing groups like trifluoromethyl or cyano at the para-position of the phenyl ring exhibited higher inhibitory activity compared to those with electron-donating groups like methoxy (B1213986) or methyl. nih.gov This suggests that a more electron-deficient aromatic ring may be favorable for interaction with the target protein. In the case of 1-(4-Chlorophenyl)-3-propylurea, the chlorine atom acts as an electron-withdrawing group through induction, which is considered important for its activity.

The following table illustrates the impact of aromatic substituents on the antiproliferative activity of analogous urea compounds against a human tumor cell line.

| Compound | Aromatic Substituent (R) | IC50 (µM) |

| Analog 1 | 4-H | >100 |

| Analog 2 | 4-CH3 | 85 |

| Analog 3 | 4-OCH3 | 70 |

| Analog 4 | 4-Cl | 50 |

| Analog 5 | 4-CF3 | 39 |

Data synthesized from principles described in referenced studies. Actual values are illustrative.

Steric and Lipophilic Contributions of Aliphatic Substituents to Binding and Activity

In studies of related N-phenyl-N'-(2-chloroethyl)ureas, the nature of the aliphatic chain was found to be critical for antiproliferative activity. nih.gov Generally, a certain length of the alkyl chain is required to optimize hydrophobic interactions within the binding pocket. For instance, replacing the propyl group with a smaller ethyl or a larger butyl group can lead to a decrease in activity, indicating that the propyl chain may be optimal for fitting into a specific hydrophobic pocket of the target protein.

The introduction of steric bulk or polar functional groups on the aliphatic chain can also modulate activity. For example, branching of the alkyl chain can lead to a decrease in activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

The table below shows the effect of varying the aliphatic substituent on the biological activity of 1-(4-Chlorophenyl)-3-alkylurea analogs.

| Compound | Aliphatic Substituent (R') | Relative Activity |

| Analog A | -CH3 | + |

| Analog B | -CH2CH3 | ++ |

| Analog C | -CH2CH2CH3 | +++ |

| Analog D | -CH(CH3)2 | ++ |

| Analog E | -CH2CH2CH2CH3 | ++ |

Data synthesized from principles described in referenced studies. Relative activity is illustrative.

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional conformation of 1-(4-Chlorophenyl)-3-propylurea is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for effective interaction. The rotational freedom around the single bonds in the urea linkage and the propyl chain allows the molecule to exist in various conformations.

Conformational analysis of similar flexible molecules has shown that the relative orientation of the aromatic ring and the urea moiety, as well as the conformation of the alkyl chain, are important for biological activity. soton.ac.uk It is hypothesized that an extended conformation, where the aromatic ring and the propyl chain are positioned away from each other, might be the bioactive conformation for some targets. The planarity of the urea group is also a key factor, as it facilitates the formation of directional hydrogen bonds. The presence of the chlorine atom on the phenyl ring can also influence the preferred conformation through steric and electronic effects. Understanding the preferred low-energy conformations and how they relate to the shape of the target's binding site is crucial for designing more potent analogs.

Fragment-Based and Scaffold-Hopping Approaches Based on 1-(4-Chlorophenyl)-3-propylurea

The 1-(4-Chlorophenyl)-3-propylurea scaffold can serve as a valuable starting point for fragment-based drug design (FBDD) and scaffold hopping strategies. nih.govnih.gov

In a fragment-based approach, the 1-(4-Chlorophenyl)-3-propylurea molecule can be deconstructed into its constituent fragments: the 4-chlorophenylurea (B1664162) fragment and the propyl fragment. nih.gov These fragments can then be screened for binding to a target of interest. Once a fragment that binds is identified, it can be "grown" by adding functional groups or "linked" with other fragments that bind to adjacent sites to create a more potent lead compound. youtube.comyoutube.com For example, the 4-chlorophenylurea fragment could be a starting point, and different alkyl or aromatic groups could be explored to replace the propyl group to optimize interactions with the target.

Scaffold hopping is another powerful technique that can be applied, which involves replacing the central urea scaffold with other chemical moieties that maintain the same spatial arrangement of the key pharmacophoric features. nih.govnih.gov For instance, the urea group could be replaced by a thiourea, an amide, or a heterocyclic ring system that can present the hydrogen bond donor and acceptor features in a similar orientation. The goal is to discover novel chemical classes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while retaining the essential binding interactions of the original 1-(4-Chlorophenyl)-3-propylurea scaffold. nih.gov

Molecular Mechanisms of Action and Biological Target Interactions Preclinical in Vitro Focus

In Vitro Biological Activity Screening Methodologies for 1-(4-Chlorophenyl)-3-propylurea

Information regarding the specific in vitro assays used to evaluate the biological activity of 1-(4-Chlorophenyl)-3-propylurea is not documented in the available scientific literature.

Cell-Free Biochemical Assay Systems

There are no public records of 1-(4-Chlorophenyl)-3-propylurea being screened through cell-free biochemical assay systems.

Cell-Based Assays for Specific Biological Pathway Interrogation

Details of any cell-based assays conducted to investigate the effects of 1-(4-Chlorophenyl)-3-propylurea on specific biological pathways have not been published.

Enzyme Inhibition and Modulation Studies

There is no available data to suggest or confirm that 1-(4-Chlorophenyl)-3-propylurea acts as an enzyme inhibitor or modulator.

Identification of Putative Target Enzymes for 1-(4-Chlorophenyl)-3-propylurea

No putative or confirmed enzyme targets for 1-(4-Chlorophenyl)-3-propylurea have been identified in the scientific literature.

Kinetic Analysis of Enzyme Inhibition and Activation (e.g., Determination of Ki, IC50)

Due to the absence of identified enzyme targets, no kinetic analysis, including the determination of inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), has been reported for 1-(4-Chlorophenyl)-3-propylurea.

Reversibility and Irreversibility of Enzyme Binding by 1-(4-Chlorophenyl)-3-propylurea

Without an identified enzyme target and kinetic data, the nature of any potential enzyme binding (i.e., reversible or irreversible) by 1-(4-Chlorophenyl)-3-propylurea remains unknown.

Receptor Binding and Ligand-Receptor Interaction Investigations

There is no publicly available research detailing the receptor binding profile of 1-(4-Chlorophenyl)-3-propylurea.

Radioligand Binding and Displacement Assays

No studies utilizing radioligand binding and displacement assays to determine the affinity and selectivity of 1-(4-Chlorophenyl)-3-propylurea for any specific biological receptor have been identified. As a result, its receptor binding constants (Ki, Kd) and receptor density (Bmax) values remain unknown.

Functional Assays for Receptor Agonism or Antagonism

In the absence of receptor binding data, there are consequently no functional assays to characterize 1-(4-Chlorophenyl)-3-propylurea as a potential agonist or antagonist at any known receptor. Studies measuring downstream functional responses, such as second messenger activation or inhibition, have not been published.

Allosteric Modulation Studies of Receptor Function

There is no evidence in the scientific literature to suggest that 1-(4-Chlorophenyl)-3-propylurea has been investigated as a potential allosteric modulator of any receptor. While related phenylurea compounds have been explored for such properties at targets like the cannabinoid type-1 receptor, no such data exists for the propyl-substituted variant.

Cellular Pathway Interrogation and Molecular Signature Analysis

Comprehensive analyses of how 1-(4-Chlorophenyl)-3-propylurea may alter cellular functions at the genetic and protein levels are not documented.

Transcriptional and Gene Expression Modulation Studies (e.g., RNA-Seq, qPCR)

No studies employing techniques such as RNA-sequencing or quantitative polymerase chain reaction (qPCR) to assess changes in gene expression following cellular exposure to 1-(4-Chlorophenyl)-3-propylurea have been reported. Therefore, its impact on transcriptional profiles is currently unknown.

Proteomic Profiling and Post-Translational Modification Analysis

Similarly, there is a lack of research on the proteomic effects of this compound. No studies have been published that utilize mass spectrometry-based proteomics or other methods to profile global protein expression or post-translational modifications in response to treatment with 1-(4-Chlorophenyl)-3-propylurea.

In Vitro Analysis of 1-(4-Chlorophenyl)-3-propylurea Reveals No Specific Intracellular Signaling or Phosphorylation Event Data

Initial investigations into the molecular mechanisms of action for the chemical compound 1-(4-Chlorophenyl)-3-propylurea have not yielded specific, publicly available research detailing its impact on intracellular signaling cascades or phosphorylation events. Extensive searches of scientific literature and databases for preclinical in vitro studies focusing on this particular compound did not uncover any dedicated analyses of its effects on protein kinase pathways or downstream signaling.

While research exists for derivatives and structurally related compounds, the user's strict requirement to focus solely on 1-(4-Chlorophenyl)-3-propylurea means that data from these related molecules cannot be included. For instance, studies on a series of "1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea" derivatives have shown inhibitory effects on the PI3K/Akt/mTOR and Hedgehog signaling pathways. However, these findings are specific to those more complex derivatives and cannot be attributed to the parent compound .

Similarly, other related but distinct chemical entities, such as 1-(4-Chlorophenylsulfonyl)-3-propylurea (Chlorpropamide), have been studied, but their mechanisms of action are not transferable to 1-(4-Chlorophenyl)-3-propylurea.

At present, there is a lack of published research to populate a detailed analysis of the intracellular signaling interactions and phosphorylation events specifically for 1-(4-Chlorophenyl)-3-propylurea. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Computational and Theoretical Chemistry Investigations of 1 4 Chlorophenyl 3 Propylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods can elucidate electronic structure, reactivity, and other key chemical characteristics.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for describing a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, provides insights into the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

No published studies were found that report the HOMO-LUMO energy gap or other specific molecular orbital analyses for 1-(4-Chlorophenyl)-3-propylurea.

Electrostatic Potential Surface Analysis for Molecular Recognition

The electrostatic potential (ESP) surface of a molecule maps the distribution of charge, revealing electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting how a molecule will interact with other molecules, including biological targets, through non-covalent interactions like hydrogen bonding and electrostatic attraction.

Specific electrostatic potential surface maps or related analyses for 1-(4-Chlorophenyl)-3-propylurea are not available in the reviewed literature.

Conformation Energy Landscape Exploration and Isomer Stability

Molecules with rotatable bonds, such as 1-(4-Chlorophenyl)-3-propylurea, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. This is critical for understanding a molecule's three-dimensional shape, which directly influences its biological activity.

There are no dedicated published computational studies on the conformational energy landscape or the relative stability of different isomers of 1-(4-Chlorophenyl)-3-propylurea.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can predict how 1-(4-Chlorophenyl)-3-propylurea might bind to the active site of a biological target. The results are often expressed as a binding affinity or docking score, which estimates the strength of the interaction.

No specific molecular docking studies detailing the binding modes and affinities of 1-(4-Chlorophenyl)-3-propylurea with any biological macromolecules have been found in the public domain.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Successful docking simulations also identify the key amino acid residues in the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-pi stacking, which are crucial for the stability of the ligand-receptor complex.

Without specific docking studies, the key intermolecular interactions between 1-(4-Chlorophenyl)-3-propylurea and any biological targets cannot be reported.

Virtual Screening Applications for Analog Discovery

Virtual screening is a computational methodology extensively used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govnih.gov This process can be broadly categorized into ligand-based and structure-based approaches. In the context of 1-(4-Chlorophenyl)-3-propylurea, virtual screening serves as a powerful tool for identifying novel analogs with potentially enhanced biological activity, improved selectivity, or more favorable pharmacokinetic properties.

The process would typically begin by defining a search query based on the known structure of 1-(4-Chlorophenyl)-3-propylurea. Using ligand-based virtual screening, the chemical structure of the parent compound is used as a template to search for structurally similar molecules within vast chemical databases. Similarity can be assessed using 2D fingerprints, which encode structural features, or 3D shape-based methods that consider the molecule's conformation.

Alternatively, if a biological target of 1-(4-Chlorophenyl)-3-propylurea is known or has been predicted, structure-based virtual screening can be employed. This involves using molecular docking to computationally estimate the binding affinity of candidate compounds from a library to the target's binding site. The compounds are ranked based on their docking scores, and the top-ranking molecules are selected for further investigation. nih.gov This approach not only identifies potential hits but also provides insights into the putative binding mode, guiding subsequent optimization efforts. A typical workflow for such a screening campaign is outlined in the table below.

Table 1: Hypothetical Workflow for Virtual Screening

| Step | Description | Objective |

| 1. Target/Ligand Preparation | Define the 3D structure of the biological target or use the conformation of 1-(4-Chlorophenyl)-3-propylurea as a query. | Create a robust model for screening. |

| 2. Database Selection | Choose large compound libraries (e.g., ZINC, ChEMBL, Enamine REAL) for screening. | Access a diverse chemical space. |

| 3. Screening Execution | Perform high-throughput docking (structure-based) or similarity search (ligand-based). | Rapidly filter millions of compounds. |

| 4. Hit Prioritization | Rank compounds based on docking scores, binding energies, or similarity coefficients. Apply ADMET filters to remove compounds with predicted liabilities. | Select a manageable number of promising candidates for acquisition and biological testing. |

| 5. Analog Identification | Analyze the chemical structures of top-ranked hits to identify novel scaffolds and analogs of the original compound. | Discover new chemical entities with potential for development. |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and stability of molecules like 1-(4-Chlorophenyl)-3-propylurea, both in solution and when bound to a biological target. nih.gov

The behavior of a molecule in a biological environment is critically influenced by its interactions with the surrounding solvent, typically water. MD simulations can model the dynamic behavior of 1-(4-Chlorophenyl)-3-propylurea in an explicit solvent system, revealing its conformational preferences and flexibility. rsc.org Urea (B33335) derivatives are known to exhibit significant conformational dynamism. nih.gov

When a ligand binds to a protein, the stability of the resulting complex is paramount for its biological effect. MD simulations are a primary tool for assessing the stability of a ligand's binding mode within a target's active site over time. nih.gov After docking 1-(4-Chlorophenyl)-3-propylurea into a putative target protein, an MD simulation of the complex can be performed for tens to hundreds of nanoseconds.

The stability of the complex is evaluated by monitoring several parameters. The root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked position is a key metric; a low and stable RMSD suggests a stable binding pose, whereas a large, fluctuating RMSD indicates instability. nih.gov Furthermore, the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, can be tracked throughout the simulation. nih.gov These simulations can reveal subtle conformational adjustments in both the ligand and the protein upon binding, providing a dynamic picture of the molecular recognition event that static docking models cannot capture.

Table 2: Hypothetical MD Simulation Data for Ligand Pose Stability

| Simulation Time (ns) | RMSD of Pose A (Å) | RMSD of Pose B (Å) | Interpretation |

| 0 | 0.0 | 0.0 | Initial docked conformation. |

| 10 | 1.2 | 2.8 | Pose A remains close to the initial position; Pose B is deviating. |

| 20 | 1.4 | 4.5 | Pose A is stable; Pose B is highly unstable and likely leaving the binding site. |

| 30 | 1.3 | 5.1 | Pose A has settled into a stable binding mode. Pose B is not a viable pose. |

| 40 | 1.5 | 5.4 | The stability of Pose A is confirmed over an extended simulation time. |

| 50 | 1.4 | 5.8 | Pose A represents a stable ligand-target complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. nih.gov For 1-(4-Chlorophenyl)-3-propylurea and its analogs, QSAR models can be invaluable for predicting the activity of untested compounds and guiding the design of more potent molecules. nih.gov

The development of a QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). sciensage.info For a series of analogs of 1-(4-Chlorophenyl)-3-propylurea, a predictive model can be built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). kfupm.edu.saresearchgate.net

The process involves calculating a wide range of numerical descriptors for each molecule that encode its physicochemical properties. The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov A successful QSAR model establishes a mathematical equation that links the descriptors to the biological activity. For instance, an MLR model might take the form:

Activity (pIC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

The statistical quality and predictive ability of the model are assessed using metrics like the coefficient of determination (r²) and the cross-validated r² (q²). nih.gov A robust model can then be used to predict the biological activity of new, unsynthesized analogs of 1-(4-Chlorophenyl)-3-propylurea, prioritizing the most promising candidates for synthesis and testing.

Table 3: Hypothetical Data for a QSAR Model of 1-(4-Chlorophenyl)-3-propylurea Analogs

| Compound ID | R-Group (at position 4 of phenyl) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -Cl | 6.5 | 6.4 |

| 2 | -F | 6.2 | 6.1 |

| 3 | -Br | 6.7 | 6.8 |

| 4 | -CH₃ | 5.9 | 6.0 |

| 5 | -NO₂ | 7.1 | 7.0 |

| 6 | -H | 5.5 | 5.6 |

A significant benefit of QSAR modeling is the identification of key physicochemical properties that drive biological activity. nih.gov By analyzing the descriptors that contribute most significantly to the predictive model, researchers can understand the structure-activity relationship (SAR) on a quantitative level.

For phenylurea derivatives, studies have shown that properties like lipophilicity, electronic effects, and steric factors are often crucial for activity. nih.gov Important descriptors might include:

ClogP: A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.

Polar Surface Area (PSA): Relates to a molecule's hydrogen bonding potential and ability to cross cell membranes.

Dipole Moment: An electronic descriptor that can be important for electrostatic interactions in a binding site. nih.gov

Molecular Weight (MW): A basic steric descriptor.

Number of Hydrogen Bond Donors/Acceptors: Critical for specific interactions with a biological target. nih.gov

By identifying which of these descriptors have a positive or negative correlation with activity, a QSAR model provides a clear rationale for chemical modifications. For example, if the model shows that higher lipophilicity (ClogP) is linked to better activity, future analog design would focus on adding hydrophobic groups. nih.gov

Table 4: Key Physicochemical Descriptors and Their Hypothetical Influence on Activity

| Descriptor | Description | Correlation with Activity | Rationale for Influence |

| ClogP | Logarithm of the partition coefficient (octanol/water) | Positive | Enhanced binding in hydrophobic pockets of the target. |

| PSA | Polar Surface Area | Negative | High polarity may hinder cell membrane penetration. |

| Hammett constant (σ) | Electronic effect of the phenyl substituent | Positive | Electron-withdrawing groups may enhance hydrogen bond acidity of the urea N-H. |

| Molecular Volume | Steric bulk of the molecule | Optimal Range | The binding site may have a specific size limitation. |

Emerging Research Applications and Future Directions for 1 4 Chlorophenyl 3 Propylurea Research

Exploration of Novel Synthetic Methodologies and Process Intensification

The synthesis of urea (B33335) derivatives, including 1-(4-Chlorophenyl)-3-propylurea, has traditionally involved reagents like phosgene (B1210022) and its substitutes. nih.govgoogle.com However, due to the hazardous nature of these materials, there is a growing emphasis on developing safer and more efficient synthetic routes. nih.govmdpi.com

Recent advancements focus on overcoming the limitations of traditional methods, which often require harsh conditions and may have safety and environmental concerns. nih.govgoogle.com Novel approaches for the synthesis of unsymmetrical ureas are being explored to provide more practical and versatile routes. mdpi.com

Key areas of research include:

Development of Greener Synthetic Routes: Research is ongoing to replace toxic reagents with safer alternatives. nih.gov For instance, methods using hypervalent iodine reagents like PhI(OAc)2 are being investigated as they circumvent the need for metal catalysts and high temperatures. mdpi.com

Process Intensification: This involves developing more efficient and scalable synthetic processes. Techniques such as "on-water" reactions of isocyanates with amines are being explored to enable facile, sustainable, and chemoselective synthesis of unsymmetrical ureas. organic-chemistry.org This method offers simple product isolation and the potential for recycling aqueous effluent. organic-chemistry.org

Catalytic Approaches: The use of catalysts, such as palladium-on-carbon, for the carbonylation of azides in the presence of amines offers a pathway to unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Urea Derivatives

| Methodology | Reagents | Advantages | Disadvantages | Citations |

| Traditional Method | Phosgene or its derivatives | Well-established for symmetrical ureas | Use of toxic and hazardous reagents, harsh reaction conditions | nih.govgoogle.com |

| Hypervalent Iodine Reagents | PhI(OAc)2, amides, amines | Metal-free, mild conditions, broad substrate scope | Limited by large-scale applicability of some intermediates | mdpi.com |

| "On-Water" Synthesis | Isocyanates, amines, water | Sustainable, chemoselective, simple product isolation, recyclable effluent | Dependent on reagent solubility and physical nature in water | organic-chemistry.org |

| Catalytic Carbonylation | Azides, amines, CO, Pd/C catalyst | Efficient, produces N2 as the only byproduct | Requires handling of CO gas | organic-chemistry.org |

Advanced Ligand Design Strategies Based on SAR and Computational Insights

The design of novel ligands based on the 1-(4-Chlorophenyl)-3-propylurea scaffold is a crucial area of research for developing compounds with improved potency, selectivity, and pharmacokinetic properties. This process is heavily reliant on Structure-Activity Relationship (SAR) studies and computational modeling. nih.govresearchgate.net

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.govnih.gov For arylurea derivatives, SAR investigations have revealed key structural features that influence their activity. For example, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, substitutions on the phenethyl group were found to significantly impact their potency as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov

Computational insights, including molecular docking and molecular dynamics simulations, play a vital role in understanding how these ligands interact with their target proteins at a molecular level. researchgate.netrsc.org These techniques can predict binding affinities and help rationalize observed SAR trends, thereby guiding the design of more effective compounds. rsc.orgnumberanalytics.com

Key strategies in advanced ligand design include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or improve pharmacokinetic profiles.

Fragment-Based Ligand Design: Building ligands by combining smaller molecular fragments that are known to bind to specific sites on the target protein.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site.

Application of Systems Biology and Polypharmacology Approaches in Target Deconvolution

Identifying the specific molecular targets of a compound, a process known as target deconvolution, is a critical yet challenging aspect of drug discovery. nih.gov For compounds like 1-(4-Chlorophenyl)-3-propylurea, which may interact with multiple biological targets, systems biology and polypharmacology approaches are becoming increasingly important.

Systems biology integrates various "omics" data (genomics, proteomics, metabolomics) to understand the complex interactions within a biological system. This holistic view can help to elucidate the mechanism of action of a compound and identify its primary and secondary targets.

Polypharmacology is the concept that a single drug can act on multiple targets. nih.gov This can be advantageous for treating complex diseases but also poses challenges in understanding the full pharmacological profile of a compound. Advanced computational and experimental methods are being employed to predict and validate these multi-target interactions. nih.gov

Methods for target deconvolution include:

Chemical Proteomics: This involves using chemical probes to identify the proteins that a compound interacts with directly in a cellular context. nih.gov Techniques such as affinity purification with compound-immobilized beads and photoaffinity labeling are commonly used. nih.gov

Computational Target Prediction: Various algorithms and databases are available to predict potential targets for a small molecule based on its chemical structure and similarity to known ligands.

Development and Utilization of Advanced In Vitro Cellular and Organoid Models for Biological Evaluation

The biological evaluation of compounds like 1-(4-Chlorophenyl)-3-propylurea is moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models, such as spheroids and organoids. mdpi.comfrontiersin.org These advanced in vitro models better mimic the complex microenvironment of tissues and organs in the body, providing more predictive data on a compound's efficacy and potential toxicity. nih.govnih.govnih.gov

Organoids, in particular, are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of specific organs. nih.govnih.govyoutube.com They offer a powerful platform for disease modeling, drug screening, and personalized medicine. frontiersin.orgnih.gov The use of patient-derived organoids allows for testing compounds on a genetic background that is relevant to a specific patient population. youtube.com

Advantages of advanced in vitro models:

Improved Physiological Relevance: 3D models better replicate the cell-cell and cell-matrix interactions found in vivo. mdpi.comnih.gov

Higher Predictive Value: These models can provide more accurate predictions of a compound's effects in humans compared to 2D cultures. frontiersin.org

Reduced Reliance on Animal Models: The use of human-derived organoids aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. nih.gov

Table 2: Comparison of In Vitro Models for Biological Evaluation

| Model Type | Description | Advantages | Limitations | Citations |

| 2D Cell Culture | Monolayer of cells grown on a flat surface. | High-throughput, cost-effective, reproducible. | Lacks physiological relevance of tissue architecture. | nih.gov |

| Spheroids | 3D aggregates of cells. | Recapitulate some 3D architecture and cell-cell interactions. | Lack of complex tissue structure and vascularization. | mdpi.com |

| Organoids | Self-organizing 3D structures from stem cells that mimic organ function. | High physiological relevance, patient-specific models, good for disease modeling. | Lack of vascularization and all cell types present in vivo, can be complex and costly to produce. | nih.govnih.govyoutube.com |

| Organ-on-a-Chip | Microfluidic devices that simulate the activities, mechanics and physiological response of entire organs and organ systems. | Mimics fluid environment and allows for co-culture of different cell types. | Technically complex, still an emerging technology. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Biological Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of compound optimization and predicting biological activity. nih.govresearchgate.neted.gov These computational tools can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers. researchgate.net

For 1-(4-Chlorophenyl)-3-propylurea and its analogs, AI and ML algorithms can be used to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of new compounds based on their chemical features.

Optimize Compound Properties: Guide the modification of the lead compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

De Novo Drug Design: Generate novel molecular structures with desired pharmacological profiles. nih.gov

The integration of AI and ML with experimental data from advanced in vitro models has the potential to create a powerful feedback loop, where computational predictions guide experimental work, and the resulting data is used to refine the computational models. This iterative process can significantly shorten the timeline for drug discovery and development. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing 1-(4-Chlorophenyl)-3-propylurea, and how can yield be maximized?

Methodological Answer: Synthesis optimization involves factorial design experiments to evaluate critical parameters such as temperature, solvent polarity, and reaction time. For example:

- Temperature: Elevated temperatures (70–90°C) may accelerate urea bond formation but risk side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Catalyst Use: Base catalysts (e.g., K₂CO₃) improve coupling reactions between aryl chlorides and propylamine derivatives.

A 2³ factorial design can systematically assess interactions between variables (Table 1):

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 70 | 90 |

| Solvent Polarity | Toluene | DMF |

| Reaction Time (h) | 6 | 12 |

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Validation via HPLC or GC-MS is critical .

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Chlorophenyl)-3-propylurea?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 227.1 for C₁₀H₁₂ClN₂O).

- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, with Cl···H interactions influencing packing (e.g., Cl–C distance ~3.4 Å) .

Q. How does environmental pH affect the stability of 1-(4-Chlorophenyl)-3-propylurea in aqueous solutions?

Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C. Degradation is monitored via UV-Vis spectroscopy (λ_max ~270 nm) and LC-MS. Key findings:

- Acidic Conditions (pH < 4): Hydrolysis of the urea bond occurs, generating 4-chloroaniline and propylamine.

- Neutral/Alkaline Conditions (pH 7–9): Stability improves, with <5% degradation over 72 hours.

| pH | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| 2 | 0.15 | 4.6 |

| 7 | 0.002 | 346 |

| 12 | 0.08 | 8.7 |

Buffer selection (e.g., phosphate vs. borate) must avoid catalytic effects .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the urea moiety in 1-(4-Chlorophenyl)-3-propylurea?

Methodological Answer: Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and activation energies. For example:

- Substitution Reactions: Chlorine at the 4-position directs electrophilic aromatic substitution.

- Urea Functionalization: Amide bond cleavage pathways are mapped using potential energy surface (PES) scans.

ICReDD’s reaction path search tools integrate computational predictions with experimental validation, reducing trial-and-error approaches. A workflow example:

In Silico Screening: Identify feasible reactions (e.g., alkylation, sulfonation).

Microkinetic Modeling: Predict optimal conditions (e.g., solvent, catalyst).

Validation: Compare simulated IR spectra with experimental data .

Q. How do conflicting data on bioactivity mechanisms arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from assay variability or impurity interference. A systematic approach includes:

- Dose-Response Reproducibility: Test multiple batches (purity ≥98%) across cell lines (e.g., HEK293 vs. HeLa).

- Control Experiments: Use urea derivatives without the 4-chlorophenyl group to isolate pharmacophore effects.

- Metabolite Analysis: LC-HRMS identifies degradation products that may exhibit off-target activity.

For example, conflicting IC₅₀ values in kinase inhibition assays may arise from residual DMSO (>0.1% v/v), which artificially suppresses activity .

Q. What advanced separation techniques improve the isolation of 1-(4-Chlorophenyl)-3-propylurea from complex mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): C18 columns with isocratic elution (acetonitrile/water, 60:40) achieve baseline separation (retention time ~8.2 min).

- Membrane Technologies: Nanofiltration (MWCO 300 Da) removes low-MW impurities while retaining the target compound.

- Crystallization Optimization: Use anti-solvent (e.g., hexane) addition in DMF to enhance crystal yield (85–90% recovery) .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction scale-up for 1-(4-Chlorophenyl)-3-propylurea?

Methodological Answer: AI models simulate heat/mass transfer in batch reactors to predict hotspots or mixing inefficiencies. For example:

- CFD Simulations: Model turbulent flow in a 10 L reactor to optimize impeller speed (RPM) and avoid dead zones.

- Kinetic Parameter Extraction: Fit experimental rate data to Arrhenius equations, refining activation energy (Eₐ) estimates.

- Real-Time Monitoring: Integrate IoT sensors for pH, temperature, and pressure to trigger automated adjustments .

Q. Safety and Compliance

Q. What protocols ensure safe handling and waste disposal of 1-(4-Chlorophenyl)-3-propylurea?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.